4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine
Description
4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine is a heterocyclic compound featuring a piperidine ring fused to a thiazole moiety, which is further substituted with a 2-methoxyphenyl group. This structure combines aromatic, heteroaromatic, and alicyclic components, making it a versatile scaffold in medicinal chemistry.
Properties
Molecular Formula |
C15H18N2OS |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)-2-piperidin-4-yl-1,3-thiazole |
InChI |
InChI=1S/C15H18N2OS/c1-18-14-5-3-2-4-12(14)13-10-19-15(17-13)11-6-8-16-9-7-11/h2-5,10-11,16H,6-9H2,1H3 |
InChI Key |
OWRIBNXERSFIDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC(=N2)C3CCNCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine typically involves the reaction of 2-methoxyphenyl isothiocyanate with piperidine in the presence of a base. The reaction proceeds through the formation of an intermediate thiourea, which undergoes cyclization to form the thiazole ring. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Scientific Research Applications of 4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine
4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine is a chemical compound featuring a piperidine ring substituted with a thiazole moiety and a methoxyphenyl group. Its unique structural arrangement, combining the properties of piperidine and thiazole rings, makes it a candidate for pharmaceutical applications, influencing its biological activity and chemical reactivity.
Properties and Synthesis
The chemical reactivity of 4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine is due to the presence of functional groups in its structure, making it a versatile building block in organic synthesis. The synthesis of this compound involves several key steps that allow for modification and optimization of its biological properties.
Potential Applications
The unique structure of 4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine suggests several potential applications:
- Pharmaceutical Development The compound is a candidate in pharmaceutical development.
- Versatile Building Block It can be used as a versatile building block in organic synthesis.
Biological Activities
Research indicates that compounds similar to 4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine exhibit significant biological activities. For example, derivatives of this compound have shown promise as anticonvulsants . The highest anticonvulsant properties may be attributed to the methoxy phenyl group attached to the pyridine ring .
Interaction Studies
Interaction studies involving 4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine focus on its binding affinity to various biological targets.
Structural Similarity Comparison
Several compounds share structural similarities with 4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| ML277 | Contains a sulfonamide group and piperidine | Potent KCNQ1 activator |
| Benzothiazole Derivatives | Thiazole ring with various substitutions | Antimicrobial activity |
| Thiazolidine Derivatives | Five-membered ring systems | Anti-tubercular properties |
Mechanism of Action
The mechanism of action of 4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, thereby exerting antimicrobial effects. Additionally, it can interact with signaling pathways involved in inflammation and cancer, leading to its therapeutic potential .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Key Analogs:
HBK Series (HBK14–HBK19): These compounds feature a 4-(2-methoxyphenyl)piperazine core linked to phenoxy-ether or phenoxy-propyl chains . Unlike 4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine, they lack the thiazole ring and instead incorporate piperazine, which may alter receptor binding kinetics.
Ethyl 4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate (3): A piperidine-piperazine hybrid with a carbethoxy group.
SY163820 (3-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine hydrobromide) : A direct analog with identical core structure but formulated as a hydrobromide salt, enhancing solubility for pharmacological testing .
Thiazole Derivatives 6a and 6b: These compounds (e.g., N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) share the thiazole-methoxyphenyl motif but replace piperidine with acetamide or amino groups, altering selectivity for COX isoforms .
4-(4-Methyl-1,3-thiazol-2-yl)piperidine : A structural analog with a methyl-substituted thiazole instead of the 2-methoxyphenyl group, reducing aromatic interactions in target binding .
Table 1: Structural and Physicochemical Comparison
Pharmacological and Functional Insights
- Receptor Binding: The piperidine-thiazole core in the target compound may mimic endogenous ligands for neuroreceptors, similar to (+)-WAY 100135, a serotonin receptor ligand with a 4-(2-methoxyphenyl)piperazine group . However, the thiazole ring introduces steric and electronic differences that could modulate selectivity.
- Solubility and Bioavailability : The hydrobromide salt SY163820 highlights how salt forms can optimize pharmacokinetics compared to the free base .
Biological Activity
4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine is a compound characterized by its unique structural features, including a piperidine ring and a thiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The chemical structure of 4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine can be described as follows:
- Molecular Formula : C15H18N2OS
- SMILES : COC1=CC=CC=C1C2=CSC(=N2)C3CCNCC3
This structure includes a methoxy group attached to a phenyl ring, which is further connected to a thiazole ring, making it a heterocyclic compound with diverse reactivity and potential biological interactions.
Biological Activity
Research indicates that compounds similar to 4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine exhibit significant biological activities. Notably, derivatives of this compound have shown promise as:
- Antitumor Agents : The compound's structural features allow it to interact with tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells. In vitro studies have reported IC50 values in the low micromolar range against various cancer cell lines .
- Potassium Channel Modulators : Studies have demonstrated that the compound can modulate potassium channels (KCNQ1), which are crucial for cardiac function. SAR studies indicate that modifications to the methoxy group significantly affect binding affinity and activity .
Table 1: Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine | Piperidine + Thiazole + Methoxyphenyl | Antitumor, Potassium Channel Modulator |
| ML277 | Sulfonamide + Piperidine | Potent KCNQ1 Activator |
| Benzothiazole Derivatives | Thiazole with substitutions | Antimicrobial Activity |
| Thiazolidine Derivatives | Five-membered rings | Anti-tubercular Properties |
The biological activity of 4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The thiazole ring can bind to active sites on enzymes, inhibiting their function. This mechanism is critical for its antiproliferative effects.
- Receptor Modulation : The compound may interact with various receptors involved in signaling pathways, influencing cellular responses that lead to apoptosis in cancer cells.
Case Studies
Several studies have evaluated the biological activity of this compound:
- Antiproliferative Studies : A study reported that derivatives of the compound exhibited significant antiproliferative activity against multidrug-resistant cell lines. The most active compounds were found to bind at the colchicine site of tubulin polymerization .
- Cardiac Safety Profile : In evaluating the safety profile concerning cardiac effects, modifications to the methoxy group were found to influence both efficacy and safety. Certain substitutions led to a loss of activity against KCNQ1 channels, indicating a narrow SAR window .
Q & A
Q. What are the common synthetic routes for 4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine, and how is reaction completion monitored?
- Methodological Answer :
Synthesis typically involves cyclocondensation of 2-methoxyphenyl-substituted thiazole precursors with piperidine derivatives. For example, intermediates like 4-(2-methoxyphenyl)thiazole-2-carbaldehyde can react with piperidine under basic conditions. Reaction completion is monitored via thin-layer chromatography (TLC) using silica gel plates and UV visualization . Post-reaction, precipitates are isolated by filtration, washed with distilled water, and recrystallized from methanol or dichloromethane (DCM) .
Q. How is the structural characterization of this compound performed using spectroscopic techniques?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra confirm the presence of the methoxyphenyl (δ ~3.8 ppm for OCH), thiazole (δ ~7.5–8.5 ppm for aromatic protons), and piperidine (δ ~1.5–3.0 ppm for CH groups) moieties .
- Infrared (IR) Spectroscopy : Key peaks include C=N (thiazole, ~1600 cm) and C-O (methoxy, ~1250 cm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Q. What are the key functional groups influencing the compound’s reactivity and bioactivity?
- Methodological Answer :
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?
- Methodological Answer :
- Substituent Variation : Replace the methoxy group with electron-withdrawing groups (e.g., Cl, F) to modulate electronic effects and binding affinity .
- Piperidine Modifications : Introduce methyl or fluorinated groups to the piperidine ring to alter steric effects and metabolic stability .
- Assay Design : Use enzyme inhibition assays (e.g., kinase or GPCR models) paired with molecular docking to correlate structural changes with activity .
Q. How can computational chemistry optimize the synthesis and biological activity of this compound?
- Methodological Answer :
- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) predict energy barriers for key synthetic steps, such as thiazole ring formation .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions to identify critical binding residues and guide derivative design .
- Machine Learning : Train models on existing bioactivity data to prioritize high-potential derivatives for synthesis .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Experimental Variables : Standardize assay conditions (e.g., pH, temperature, cell lines) to minimize variability .
- Orthogonal Validation : Confirm activity using multiple methods (e.g., in vitro enzymatic assays, cell-based assays, and in vivo models) .
- Meta-Analysis : Use statistical tools to aggregate data from disparate studies and identify trends .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?
- Methodological Answer :
- Process Optimization : Use flow chemistry to control exothermic reactions (e.g., thiazole ring closure) and improve yield .
- Purification : Employ column chromatography with gradient elution or preparative HPLC to isolate high-purity batches .
- Analytical QC : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
